2-Chloro-4-[3-(3,4-dichlorophenyl)ureido]-benzenesulfonyl chloride
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Overview
Description
2-Chloro-4-(3-(3,4-dichlorophenyl)ureido)benzene-1-sulfonyl chloride is a complex organic compound with the molecular formula C13H8Cl4N2O3S and a molecular weight of 414.09 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3-(3,4-dichlorophenyl)ureido)benzene-1-sulfonyl chloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dichloroaniline with phosgene to form 3,4-dichlorophenyl isocyanate . This intermediate is then reacted with 2-chloro-4-aminobenzenesulfonyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3-(3,4-dichlorophenyl)ureido)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols, typically under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.
Scientific Research Applications
2-Chloro-4-(3-(3,4-dichlorophenyl)ureido)benzene-1-sulfonyl chloride has several applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3-(3,4-dichlorophenyl)ureido)benzene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other molecules, leading to inhibition or modification of biological activity. This reactivity makes it useful as a biochemical probe or in the development of enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenyl isocyanate: Used as an intermediate in the synthesis of various urea derivatives.
4-(Trifluoromethyl)benzenesulfonyl chloride: Another sulfonyl chloride compound with different reactivity and applications.
1,2-Dichloro-4-(3-chlorophenoxy)benzene: A structurally similar compound with different functional groups and reactivity.
Uniqueness
2-Chloro-4-(3-(3,4-dichlorophenyl)ureido)benzene-1-sulfonyl chloride is unique due to its combination of a sulfonyl chloride group and a urea moiety, which provides distinct reactivity and makes it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C13H8Cl4N2O3S |
---|---|
Molecular Weight |
414.1 g/mol |
IUPAC Name |
2-chloro-4-[(3,4-dichlorophenyl)carbamoylamino]benzenesulfonyl chloride |
InChI |
InChI=1S/C13H8Cl4N2O3S/c14-9-3-1-7(5-10(9)15)18-13(20)19-8-2-4-12(11(16)6-8)23(17,21)22/h1-6H,(H2,18,19,20) |
InChI Key |
MVOQKJRKYIKDFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
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